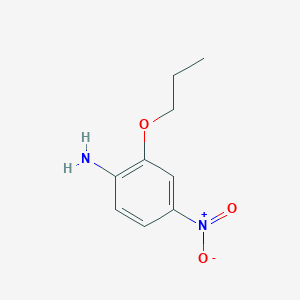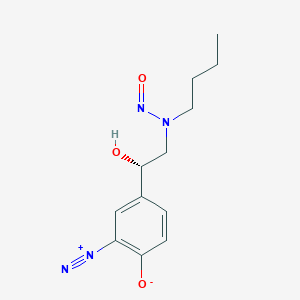
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-one, also known as Boc-ONH-CH2-PhCO-CHN2, is a diazo compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. The synthesis of Boc-ONH-CH2-PhCO-CHN2 is a complex process that requires careful attention to detail and safety precautions.
Mecanismo De Acción
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 inhibits the activity of PTPs by binding to the catalytic site of the enzyme and forming a covalent bond with the active site cysteine residue. This covalent bond prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins and the dysregulation of cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The inhibition of PTPs by (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has several biochemical and physiological effects. For example, this compound has been shown to enhance insulin signaling and glucose uptake in adipocytes and muscle cells, which could have potential therapeutic applications for diabetes. (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it could be a potential anticancer agent. However, the effects of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 on other biological processes, such as immune cell activation and inflammation, are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 is its potency and selectivity for PTPs. This compound has been shown to inhibit the activity of several PTPs at nanomolar concentrations, making it a valuable tool for studying the role of PTPs in various biological processes. However, the synthesis of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the covalent binding of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 to the active site cysteine residue of PTPs could potentially lead to off-target effects and toxicity.
Direcciones Futuras
There are several future directions for the use of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 in scientific research. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2. Another area of interest is the investigation of the effects of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 on other biological processes, such as immune cell activation and inflammation. Finally, the potential therapeutic applications of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 for diseases such as diabetes and cancer warrant further investigation.
Métodos De Síntesis
The synthesis of (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 involves several steps. The first step is the reaction of butyl nitrite with hydroxylamine hydrochloride to form butylnitrosohydroxylamine. The second step is the reaction of butylnitrosohydroxylamine with ethyl 4-chloroacetoacetate to form ethyl 4-(butylnitrosoamino)-3-oxobutanoate. The third step is the reaction of ethyl 4-(butylnitrosoamino)-3-oxobutanoate with benzoyl chloride to form ethyl 4-(2-(butylnitrosoamino)-1-oxoethyl)benzoate. The fourth step is the reaction of ethyl 4-(2-(butylnitrosoamino)-1-oxoethyl)benzoate with sodium hydride and diazomethane to form (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2.
Aplicaciones Científicas De Investigación
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has been used extensively in scientific research as a potent and selective inhibitor of PTPs. PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in a wide range of diseases, including cancer, diabetes, and autoimmune disorders. (S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-onePhCO-CHN2 has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2, both in vitro and in vivo. This compound has also been used to study the role of PTPs in various biological processes, such as insulin signaling, cell migration, and immune cell activation.
Propiedades
Número CAS |
108333-73-9 |
|---|---|
Nombre del producto |
(S)-4-(2-(Butylnitrosoamino)-1-hydroxyethyl)-6-diazo-2,4-cyclohexadien-1-one |
Fórmula molecular |
C12H16N4O3 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
4-[(1S)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate |
InChI |
InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3/t12-/m1/s1 |
Clave InChI |
XCTWLIUNPSHBSS-GFCCVEGCSA-N |
SMILES isomérico |
CCCCN(C[C@H](C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
SMILES |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
SMILES canónico |
CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



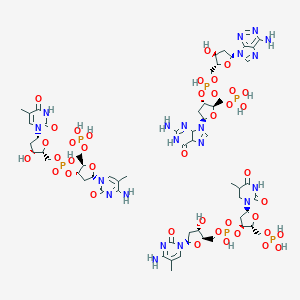
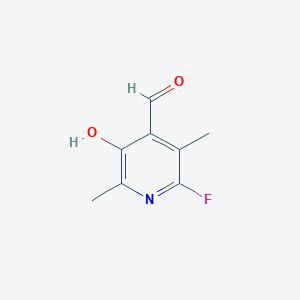

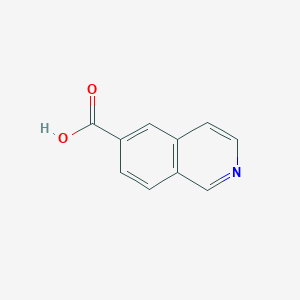



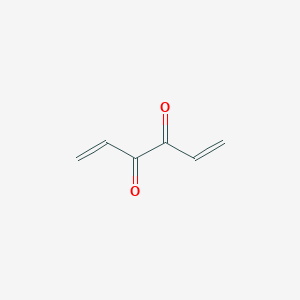

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
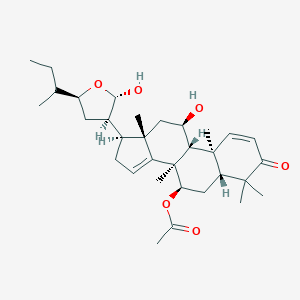
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

